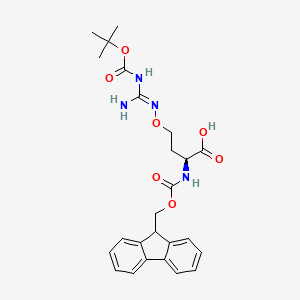

N-Boc-Fmoc L-Canavanine

CAS No.: 190723-97-8

Cat. No.: VC2616557

Molecular Formula: C25H30N4O7

Molecular Weight: 498.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 190723-97-8 |

|---|---|

| Molecular Formula | C25H30N4O7 |

| Molecular Weight | 498.5 g/mol |

| IUPAC Name | (2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

| Standard InChI | InChI=1S/C25H30N4O7/c1-25(2,3)36-24(33)28-22(26)29-35-13-12-20(21(30)31)27-23(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,32)(H,30,31)(H3,26,28,29,33)/t20-/m0/s1 |

| Standard InChI Key | LVXQFUWRYAPEFA-FQEVSTJZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N/C(=N/OCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/N |

| SMILES | CC(C)(C)OC(=O)NC(=NOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(=NOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |

Introduction

N-Boc-Fmoc L-Canavanine is a derivative of L-Canavanine, a non-proteinogenic amino acid structurally similar to L-arginine. It is found naturally in certain leguminous plants and serves as a defense mechanism against herbivores. The modification involves the addition of protective groups, specifically the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, which enhance its stability and usability in chemical reactions.

Synthesis and Applications

The synthesis of N-Boc-Fmoc L-Canavanine typically involves several steps conducted under controlled temperatures to ensure high yields and purity. Solvents like DMF are used to solubilize reactants and facilitate reactions.

N-Boc-Fmoc L-Canavanine is primarily used in:

-

Peptide Synthesis: It serves as a valuable building block in solid-phase peptide synthesis, allowing for the creation of complex peptide structures with high efficiency .

-

Drug Development: Its unique properties make it a candidate for designing drugs that target specific biological pathways .

-

Bioconjugation: It is used in attaching biomolecules, crucial for targeted drug delivery systems and diagnostic tools .

Research Findings

Recent studies have explored the potential of L-Canavanine and its derivatives in various biomedical applications. For instance, L-Canavanine has been studied for its antimetabolite properties, disrupting metabolic pathways involving L-arginine. In cancer research, L-Canavanine has shown promise as a component of antiglioblastoma therapy, particularly when combined with arginine deprivation .

| Application | Description |

|---|---|

| Peptide Synthesis | Building block for complex peptides |

| Drug Development | Targets specific biological pathways |

| Bioconjugation | Enhances drug delivery and diagnostics |

| Cancer Research | Potential in antiglioblastoma therapy |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume